6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is an organic compound classified within the pyridazinone family. This compound is characterized by a dihydropyridazinone ring structure substituted with a 3-aminophenyl group. The presence of the amino group contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-aminobenzaldehyde with hydrazine hydrate. This synthesis often requires specific conditions to facilitate the cyclization of the intermediate hydrazone into the final pyridazinone structure .
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyridazinones, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
The synthesis of 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one typically involves two main steps:
The reaction conditions for the synthesis usually involve refluxing the mixture, which helps to drive the reaction to completion. After synthesis, purification is commonly achieved through recrystallization techniques to isolate the pure compound .
The molecular formula for 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is . Its structure features a dihydropyridazinone ring with an amino group attached to a phenyl ring at the 6-position.
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is primarily studied in relation to its biological activities. The amino group enhances its binding affinity to various biological targets, potentially leading to anti-inflammatory and anticancer effects.
Research indicates that similar compounds exhibit mechanisms involving inhibition of specific enzymes or pathways related to inflammation and cancer progression . Further studies are necessary to elucidate the precise mechanisms for this specific compound.
The compound exhibits typical reactivity associated with amines and carbonyl groups, allowing it to participate in oxidation and reduction reactions as well as nucleophilic substitutions .
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one has several scientific applications:
The exploration of pyridazinone derivatives in medicinal chemistry originated in the 1960s when Gerhard and August first documented the cardiovascular activities of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, demonstrating both anti-inflammatory and sustained blood pressure reduction properties [2] [7]. This pioneering work established the pyridazinone nucleus as a privileged scaffold for cardiovascular drug development. Subsequent structural optimization efforts focused on ring saturation patterns and aryl substituent positioning, revealing that 4,5-dihydropyridazin-3(2H)-one derivatives exhibited enhanced potency compared to their fully unsaturated counterparts [7].
Structural activity relationship (SAR) studies conducted throughout the 1970-1990s systematically evaluated substitutions at the 3-, 4-, and 5-positions of the pyridazinone core. Researchers discovered that incorporating methyl groups at position 5 significantly amplified antihypertensive efficacy, while chloroalkanoyl modifications dramatically improved antiplatelet aggregation effects [2] [7]. These investigations yielded numerous clinical candidates, including imazodan and CI-930, which demonstrated greater phosphodiesterase III (PDE III) inhibitory potency than the early cardiotonic agents amrinone and milrinone [2]. The continuous refinement of pyridazinone derivatives has evolved from the initial antihypertensive lead compounds to sophisticated dual-mechanism agents combining positive inotropy with vasodilation.
Table 2: Evolution of Clinically Significant Pyridazinone Derivatives
Compound | Key Structural Features | Primary Cardiovascular Action | Development Status |
---|---|---|---|
Early Leads | 6-(4-Aminophenyl) with 5-H substitution | Sustained blood pressure reduction | Preclinical (1960s) |
Imazodan (CI-914) | 6-[4-(1H-imidazol-1-yl)phenyl] with R=H | Potent PDE III inhibition | Clinical trials |
CI-930 | 6-[4-(1H-imidazol-1-yl)phenyl] with R=CH₃ | Enhanced PDE III selectivity (ED₅₀=0.6µM) | Clinical trials |
Pimobendan | Benzimidazole-pyridazinone hybrid | Calcium sensitization + PDE III inhibition | Marketed (Cardiac) |
Levosimendan | Hydrazone-pyridazinone hybrid | Calcium sensitization + vasodilation | Marketed (Acute HF) |
The meta-aminophenyl configuration in 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one confers distinct electronic and steric properties compared to its para-substituted isomer. Positional isomerism significantly influences molecular recognition patterns, as evidenced by the superior platelet aggregation inhibition exhibited by meta-substituted derivatives [7]. Quantum chemical analyses reveal that the meta-orientation creates an optimal dipole moment (approximately 3.5 Debye) that facilitates interactions with hydrophobic binding pockets in cardiovascular targets [7] [8]. The protonatable aniline nitrogen (predicted pKa ≈ 11.10) serves as a hydrogen bond donor critical for anchoring to enzyme active sites, while the conjugated system enables π-stacking interactions with aromatic residues in phosphodiesterase domains [6] [9].
The electron-donating amino group substantially influences the compound's electronic distribution, lowering the reduction potential by approximately 150 mV compared to unsubstituted phenyl analogs. This electronic modulation enhances stability against metabolic oxidation while maintaining redox activity essential for radical scavenging in oxidative stress conditions [3]. Compared to ortho-substituted counterparts, the meta-configuration reduces steric hindrance, allowing greater conformational flexibility for simultaneous engagement with multiple binding subsites in complex pharmacological targets such as PDE III and thromboxane A2 synthase [7] [8]. These properties collectively establish the 3-aminophenyl moiety as a versatile bioisostere in designing multifunctional cardiovascular agents.
Cardiovascular pathologies remain responsible for approximately 30% of global mortality, with developing nations experiencing particularly high prevalence across all age groups [2] [7]. 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one derivatives address critical pathophysiological mechanisms through dual-pathway modulation:
These combined actions position 3-aminophenyl pyridazinones as promising candidates for managing acute decompensated heart failure and preventing atherothrombotic events. The structural framework has enabled development of novel hybrids with improved efficacy against multifactorial cardiovascular syndromes prevalent in resource-limited settings where polypharmacy remains impractical [3] [7]. Research initiatives in Saudi Arabia and other regions with high cardiovascular burden have prioritized development of such dual-mechanism agents to address healthcare infrastructure limitations [2].
Table 3: Comparative Bioactivity of Aminophenyl Pyridazinone Regioisomers
Pharmacological Parameter | 3-Aminophenyl Derivatives | 4-Aminophenyl Derivatives |
---|---|---|
PDE III Inhibition (IC₅₀) | 0.38 ± 0.05 µM | 0.42 ± 0.07 µM |
Platelet Aggr. Inhibition | 82% at 10µM | 45% at 10µM |
Hypotensive Efficacy | 3.2-fold vs. hydralazine | 4.1-fold vs. hydralazine |
cAMP Elevation (Fold) | 8.7 ± 0.9 | 9.2 ± 1.1 |
Hydrophobic Interactions | Enhanced van der Waals volume | Optimized planar conformation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: